![molecular formula C23H27N3O B5107331 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline](/img/structure/B5107331.png)
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline
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Overview
Description
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline, also known as L-745,870, is a quinoline derivative that acts as a potent and selective antagonist of the dopamine D4 receptor. The compound was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline acts as a selective antagonist of the dopamine D4 receptor, which is a subtype of the dopamine receptor that is primarily expressed in the prefrontal cortex and limbic regions of the brain. By blocking the activity of this receptor, 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline is believed to modulate the activity of dopamine in these regions and thereby affect cognitive and emotional processes.
Biochemical and Physiological Effects
Studies have shown that 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline has a number of biochemical and physiological effects, including the modulation of dopamine release and turnover in the prefrontal cortex and limbic regions of the brain. The compound has also been shown to affect the activity of other neurotransmitter systems, including the serotonin and glutamate systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline as a research tool is its high selectivity for the dopamine D4 receptor, which allows for more precise manipulation of this receptor subtype. However, one limitation of the compound is its relatively low potency, which can make it more difficult to achieve the desired pharmacological effects in vivo.
Future Directions
There are several potential future directions for research on 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline, including:
1. Further investigation of the compound's potential therapeutic applications in psychiatric disorders, particularly in combination with other drugs or therapies.
2. Development of more potent and selective dopamine D4 receptor antagonists for use as research tools and potential therapeutics.
3. Investigation of the role of the dopamine D4 receptor in other physiological and pathological processes, such as addiction and reward.
4. Examination of the potential effects of 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline on other neurotransmitter systems and their interactions with the dopamine system.
In conclusion, 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline is a potent and selective antagonist of the dopamine D4 receptor that has been extensively studied for its potential therapeutic applications in psychiatric disorders. The compound has a number of biochemical and physiological effects and is a valuable research tool for investigating the role of the dopamine D4 receptor in various processes. However, further research is needed to fully understand the potential of this compound and to develop more potent and selective dopamine D4 receptor antagonists.
Synthesis Methods
The synthesis of 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline involves several steps, starting with the reaction of 2,5-dimethylaniline with 2-chloroacetyl chloride to form 2-(2,5-dimethylphenyl)acetamide. This is then reacted with piperazine to form the piperazine derivative, which is subsequently reacted with 6-methoxy-4-methylquinoline to yield 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline.
Scientific Research Applications
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. The compound has been shown to have potent and selective antagonist activity at the dopamine D4 receptor, which is believed to play a role in the pathophysiology of these disorders.
properties
IUPAC Name |
2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxy-4-methylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-16-5-6-17(2)22(13-16)25-9-11-26(12-10-25)23-14-18(3)20-15-19(27-4)7-8-21(20)24-23/h5-8,13-15H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDXEKBSCDVZFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(C=C(C=C4)OC)C(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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